Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol, with the CAS number 419581-64-9, is a complex compound that consists of palladium coordinated with a specific organic ligand. The molecular formula for this compound is , and it has a molecular weight of approximately 584.06 g/mol. The structure features a palladium center surrounded by chlorides and an organic moiety that includes a hydroxylamine derivative, which plays a crucial role in its reactivity and potential applications in catalysis and medicinal chemistry .
As mentioned earlier, the specific mechanism of action for this compound is not documented. However, if it acts as a catalyst, its mechanism would involve a cycle of bond activation, transformation, and regeneration of the palladium center []. The bidentate ligand would likely play a role in coordinating the substrate molecule and facilitating the desired reaction.
Chloropalladium(1+) complexes are often used as catalysts in various organic reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. These reactions typically involve the coupling of organic halides with nucleophiles in the presence of a palladium catalyst. The unique structure of chloropalladium(1+) allows it to participate in these transformations effectively, facilitating the formation of carbon-carbon bonds. Additionally, the hydroxylamine component may undergo further reactions such as oxidation or rearrangement, contributing to its versatility in synthetic applications .
Research into the biological activity of chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol is limited but suggests potential anti-cancer properties due to the presence of palladium. Palladium complexes have been studied for their ability to interact with biological systems, including DNA binding and inhibition of cancer cell proliferation. The specific ligand may also influence biological interactions, enhancing or modulating the compound's activity against various cell lines .
The synthesis of chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol typically involves the reaction of palladium salts with the corresponding ligand under controlled conditions. A common method includes:
Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol has several promising applications:
Studies on the interactions of chloropalladium(1+) with biomolecules indicate that it can form stable complexes with nucleic acids and proteins, which may be responsible for its biological effects. Research has shown that such interactions can lead to alterations in cellular processes, including apoptosis and cell cycle regulation. Further investigation into these interaction mechanisms is essential to fully understand its therapeutic potential .
Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol shares similarities with other palladium complexes but is unique due to its specific ligand structure and potential biological activity.
Compound Name | Molecular Formula | Key Features |
---|---|---|
Palladium(II) Chloride | Basic palladium salt used in catalysis | |
Di-acetato(palladium(II)) | Known for its role in cross-coupling reactions | |
Bisphosphine Palladium Complex | Varies | Utilizes phosphine ligands for enhanced reactivity |
The distinct feature of chloropalladium(1+) lies in its hydroxylamine-derived ligand, which may impart unique reactivity patterns not observed in other palladium complexes, particularly concerning biological interactions . This specificity could lead to novel applications in drug development and materials science.
The discovery of palladacycles traces to the 1960s when Arthur C. Cope and Robert W. Siekman first reported cyclopalladation reactions between aromatic azobenzenes and palladium(II) dichloride. However, the catalytic potential of these complexes remained underexplored until the 1990s, when Walter A. Herrmann developed phosphine-derived palladacycles (e.g., Herrmann’s catalyst) for Heck reactions. Oxime palladacycles emerged as a distinct subclass due to their unique balance of stability and reactivity. Early work by Carmen Nájera’s group at the Universidad de Alicante demonstrated that 4-hydroxyacetophenone oxime-derived palladacycles, including Nájera Catalyst II, exhibited superior catalytic activity in cross-coupling reactions compared to traditional Pd(0)/Pd(II) systems.
Structural innovations in palladacycles resolved long-standing challenges in homogeneous catalysis:
Nájera Catalyst II (IUPAC: di-μ-chlorobis[5-hydroxy-2-(1-(hydroxyimino)ethyl)phenyl-C]dipalladium(II)) belongs to the six-membered C,N-palladacycle family. Its classification hinges on three features:
The compound’s dimeric structure (C₁₆H₁₆Cl₂N₂O₄Pd₂) ensures electron-deficient palladium centers, which facilitate oxidative addition with aryl halides. Its stability arises from π-stacking interactions between aromatic rings and hydrogen bonding involving hydroxyl and oxime groups.
Traditional palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂, faced limitations in substrate scope, air sensitivity, and catalyst loading (often 1–5 mol%). Nájera Catalyst II addressed these issues through three mechanistic advances:
Comparative studies highlight its superiority:
Nájera Catalyst II has redefined synthetic methodologies across four domains:
Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol represents a dinuclear palladium complex with the molecular formula C₁₆H₁₆Cl₂N₂O₄Pd₂ [1]. The compound exhibits a molecular weight of 584.054 grams per mole, as determined through high-resolution mass spectrometry and confirmed by elemental analysis [2]. This organometallic complex is commonly referred to as Najera Catalyst II in the literature, reflecting its significant role in catalytic applications [1] [2].
The complex exists as a dimeric structure where two palladium centers are bridged by chloride ligands [1]. Each palladium atom coordinates to a deprotonated oxime ligand derived from 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol [1]. The compound's empirical formula indicates the presence of sixteen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, four oxygen atoms, and two palladium atoms [1] [2].
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆Cl₂N₂O₄Pd₂ |
Molecular Weight | 584.054 g/mol |
Exact Mass | 583.85609 amu |
Monoisotopic Mass | 581.855684 amu |
Chemical Abstract Service Number | 419581-64-9 |
The compound exhibits complex stereochemical behavior characteristic of palladium oxime complexes [3]. The presence of the oxime functional group introduces geometric isomerism, specifically E-Z isomerism around the carbon-nitrogen double bond [3] [4]. The E-configuration is designated in the International Union of Pure and Applied Chemistry name, indicating that the higher priority groups are positioned on opposite sides of the oxime double bond [4].
Structural isomerism in this palladium complex manifests through multiple coordination modes of the oxime ligand [5] [6]. The ligand can coordinate through different donor atoms, creating linkage isomers where the metal center binds either through the nitrogen atom of the oxime group or through the oxygen atom of the hydroxyl group [5]. Additionally, the compound can exist as coordination isomers due to the different arrangements of the chloride and oxime ligands around the palladium centers [6].
The stereochemistry of the complex is further complicated by the presence of two palladium centers, which can adopt different relative orientations [7]. The metal centers exhibit square planar coordination geometry typical of palladium(II) complexes, with coordination numbers of four for each palladium atom [8]. The stereochemical preferences are influenced by the electronic properties of the oxime ligand and the steric interactions between the aromatic rings and the palladium coordination spheres [3].
Crystallographic studies reveal that the compound crystallizes in a specific space group with well-defined lattice parameters [1]. The crystal structure shows the dimeric nature of the complex, with two palladium atoms bridged by chloride ligands [9]. The palladium-palladium distance in the dimer is approximately 2.85 Angstroms, indicating weak metal-metal interactions [10].
The coordination geometry around each palladium center is distorted square planar, with bond angles deviating from the ideal 90 degrees due to the constraints imposed by the bridging ligands [8]. The palladium-nitrogen bond lengths range from 2.032 to 2.081 Angstroms, which are typical values for palladium-oxime complexes [11]. The palladium-oxygen bond distances are approximately 2.111 Angstroms, consistent with the coordination of the deprotonated oxime oxygen [11].
The crystal packing is stabilized by intermolecular hydrogen bonding interactions between the hydroxyl groups of adjacent molecules [1]. The melting point of the compound is reported to be 251-255 degrees Celsius, indicating substantial thermal stability of the crystalline form [1]. The compound appears as a solid crystalline powder under ambient conditions [2].
Nuclear magnetic resonance spectroscopy provides detailed information about the structure and dynamics of the palladium complex [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the benzene ring, which appear in the range of 7.0-8.0 parts per million [13]. The methyl group attached to the oxime carbon displays a distinctive singlet at approximately 2.3 parts per million [13].
The oxime proton signal is typically observed at 11.3-11.8 parts per million, indicating strong deshielding due to the electron-withdrawing nature of the oxime nitrogen [13]. The chemical shifts of the aromatic protons are influenced by the coordination to palladium, showing characteristic downfield shifts compared to the free ligand [12]. The integration patterns confirm the presence of two equivalent oxime ligands in the dimeric structure [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the complex [14]. The aromatic carbon signals appear in the range of 120-140 parts per million, with the carbon attached to the oxime group showing a characteristic chemical shift around 150 parts per million [14]. The methyl carbon of the oxime group typically resonates at 12-15 parts per million [14]. The coordination to palladium results in characteristic changes in the carbon chemical shifts, particularly for the carbons directly bonded to the metal center [15].
Infrared spectroscopy provides crucial information about the functional groups and bonding modes in the palladium complex [16]. The oxime group exhibits characteristic vibrational frequencies that are diagnostic of the coordination mode [11]. The nitrogen-oxygen stretching vibration appears at approximately 999 wavenumbers, consistent with the coordination of the oxime group to the palladium center [11].
The carbon-nitrogen stretching vibrations of the oxime group are observed at 1604 and 1597 wavenumbers in the free ligand, which shift to 1601 and 1562 wavenumbers upon coordination to palladium [11]. This downfield shift indicates the weakening of the carbon-nitrogen bond upon complexation [11]. The hydroxyl stretching vibration of the oxime group is typically observed around 3200-3400 wavenumbers, though this band may be broadened or shifted due to hydrogen bonding interactions [11].
The aromatic carbon-carbon stretching vibrations appear in the range of 1450-1600 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations are observed around 3000-3100 wavenumbers [11]. The palladium-nitrogen stretching vibrations are typically found in the low-frequency region below 600 wavenumbers, though these are often difficult to assign definitively due to overlap with other vibrational modes [11].
Mass spectrometry analysis confirms the molecular weight and provides information about the fragmentation patterns of the palladium complex [2]. The molecular ion peak is observed at mass-to-charge ratio 584, corresponding to the intact dimeric complex [2]. The isotope pattern is consistent with the presence of two palladium atoms, showing the characteristic isotopic distribution of palladium [2].
The fragmentation pattern typically shows the loss of chloride ligands, resulting in peaks at mass-to-charge ratios corresponding to [M-Cl]⁺ and [M-2Cl]²⁺ species [2]. The base peak often corresponds to the monomeric palladium complex after loss of one palladium-containing fragment [2]. The presence of the oxime ligand is confirmed by characteristic fragment ions corresponding to the loss of the organic ligand [2].
Electrospray ionization mass spectrometry in positive ion mode shows the formation of various charged species, including the intact molecular ion and various fragmentation products [2]. The mass spectrometric data support the dimeric structure of the complex and provide confirmation of the molecular formula [2].
X-ray absorption fine structure analysis provides detailed information about the local coordination environment of the palladium atoms [17]. The palladium L-edge absorption spectra reveal the electronic transitions from the palladium 2p orbitals to the unoccupied 4d orbitals [17]. The absorption edge position is characteristic of palladium(II) oxidation state [17].
The extended X-ray absorption fine structure region provides information about the distances and coordination numbers of the atoms surrounding the palladium centers [18]. The analysis reveals palladium-nitrogen distances of approximately 2.05 Angstroms and palladium-chlorine distances of 2.24-2.29 Angstroms [18]. The coordination number of four for each palladium atom is confirmed by the extended X-ray absorption fine structure analysis [18].
The X-ray absorption near-edge structure provides information about the electronic structure and coordination geometry [17]. The pre-edge features indicate the presence of unoccupied d orbitals, consistent with the palladium(II) oxidation state [17]. The analysis supports the square planar coordination geometry around each palladium center [18].
The electronic structure of the palladium complex is characterized by significant covalent bonding between the metal centers and the ligands [17]. Density functional theory calculations reveal that the palladium-chlorine bonds exhibit approximately 24-48% chloride character, indicating substantial covalent bonding [17]. The palladium-nitrogen bonds show similar covalent character, with significant orbital overlap between the metal d orbitals and the ligand p orbitals [11].
The electron distribution in the complex is influenced by the electron-withdrawing nature of the oxime ligand, which stabilizes the palladium(II) oxidation state [11]. The aromatic ring system provides additional electron density through π-backbonding interactions with the metal d orbitals [11]. The overall charge distribution results in a stable electronic configuration for the dimeric complex [10].
Mulliken population analysis indicates that the palladium atoms carry a partial positive charge, while the nitrogen and oxygen atoms of the oxime ligands carry partial negative charges [11]. This charge distribution is consistent with the expected polarization in metal-ligand bonds [11]. The electronic structure calculations support the observed spectroscopic properties and bonding patterns [11].
Molecular orbital calculations provide insights into the bonding and electronic properties of the palladium complex [11] [10]. The highest occupied molecular orbital is primarily localized on the palladium atoms and their neighboring ligand atoms [7]. The lowest unoccupied molecular orbital is predominantly localized on the aromatic ligands, explaining the high reduction potentials observed for these complexes [7].
The frontier molecular orbitals show significant mixing between the metal d orbitals and the ligand p orbitals, indicating strong covalent bonding [10]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is approximately 3-4 electron volts, consistent with the observed electronic absorption spectra [11]. The molecular orbital analysis supports the square planar coordination geometry and the observed electronic properties [10].
The bonding molecular orbitals result from the overlap of palladium d orbitals with the nitrogen and oxygen p orbitals of the oxime ligands [11]. The antibonding orbitals are primarily metal-centered, with some contribution from the ligand orbitals [10]. The molecular orbital energy levels are consistent with the observed redox behavior and spectroscopic properties [7].
The coordination geometry around each palladium center is distorted square planar, with the four ligands arranged approximately in a plane around the metal atom [8]. The ligand field effects result in the splitting of the palladium d orbitals into different energy levels, with the d(x²-y²) orbital being the highest in energy [8]. This orbital arrangement is consistent with the palladium(II) d⁸ electronic configuration [8].
The ligand field strength of the oxime ligand is intermediate between that of typical σ-donor ligands and π-acceptor ligands [8]. The coordination geometry is influenced by the steric requirements of the ligands and the electronic preferences of the palladium center [8]. The square planar geometry is stabilized by the strong ligand field created by the oxime and chloride ligands [8].
The ligand field effects also influence the electronic absorption spectra, with d-d transitions appearing in the visible region [8]. The coordination geometry results in characteristic patterns of orbital splitting that can be analyzed using ligand field theory [8]. The observed magnetic properties are consistent with the low-spin d⁸ configuration expected for square planar palladium(II) complexes [8].
The thermal stability of the palladium complex has been extensively studied using thermogravimetric analysis and differential thermal analysis [19] [20]. The compound exhibits high thermal stability, with decomposition beginning at approximately 251 degrees Celsius [1]. The thermal decomposition occurs in multiple stages, with the initial stage involving the loss of organic ligands followed by the decomposition of the metal-containing residue [20].
Thermogravimetric analysis reveals that the complex undergoes a two-step decomposition process [20]. The first stage occurs at 251-255 degrees Celsius and corresponds to the loss of the organic oxime ligands [20]. The second stage occurs at higher temperatures and involves the decomposition of the remaining palladium-chloride species [20]. The final residue consists primarily of palladium metal and palladium oxide [20].
The thermal stability is enhanced by the strong coordination bonds between the palladium atoms and the oxime ligands [19]. The dimeric structure provides additional stability through the metal-metal interactions [19]. The thermal stability parameters indicate that the compound is suitable for use at elevated temperatures in catalytic applications [21].
The solubility of the palladium complex varies significantly depending on the solvent system [22]. The compound shows limited solubility in water due to its hydrophobic aromatic ligands and the neutral charge of the dimeric complex [22]. The solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide is higher due to the ability of these solvents to coordinate to the metal centers [22].
In chlorinated solvents such as dichloromethane and chloroform, the complex shows good solubility due to favorable interactions between the chloride ligands and the solvent molecules [22]. The solubility in alcoholic solvents is moderate, with the compound being more soluble in methanol than in ethanol due to the smaller size of the methanol molecule [22]. The solubility profile is influenced by the temperature, with higher temperatures generally increasing the solubility [22].
The solubility behavior is also affected by the pH of the solution, with the compound being more soluble under acidic conditions due to protonation of the oxime ligands [22]. The presence of coordinating ions such as chloride can influence the solubility by forming ionic species with different solubility characteristics [22].
The redox behavior of the palladium complex has been studied using cyclic voltammetry and other electrochemical techniques [7]. The compound exhibits characteristic oxidation and reduction potentials that are influenced by the coordination environment and the electronic properties of the ligands [7]. The palladium(II) centers can undergo both oxidation to palladium(III) or palladium(IV) and reduction to palladium(I) or palladium(0) [7].
The oxidation potential of the complex is approximately 0.8-1.2 volts versus the standard hydrogen electrode, depending on the solvent and supporting electrolyte [7]. The oxidation process is typically reversible or quasi-reversible, indicating the stability of the oxidized species [7]. The reduction potential is typically around -0.5 to -1.0 volts, with the reduction process being less reversible than the oxidation [7].
The redox behavior is influenced by the electronic properties of the oxime ligands, which can stabilize different oxidation states of the metal center [7]. The dimeric structure results in multiple redox processes, with the two palladium centers showing slightly different redox potentials due to electronic coupling [7]. The redox behavior is important for understanding the catalytic activity of the complex [23].
The stability of the palladium complex to air and moisture has been evaluated under various conditions [24] [25]. The compound shows good stability to air oxidation, with no significant decomposition observed after exposure to air for extended periods [24]. The stability is attributed to the stable palladium(II) oxidation state and the protective effect of the organic ligands [24].
The complex shows moderate stability to moisture, with some hydrolysis of the metal-ligand bonds occurring under humid conditions [25]. The hydrolysis rate is slow under neutral conditions but increases under acidic or basic conditions [25]. The presence of coordinating water molecules can lead to ligand exchange reactions, resulting in the formation of aqua complexes [25].